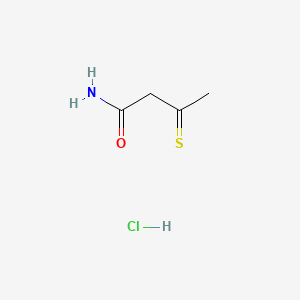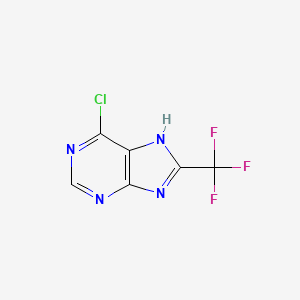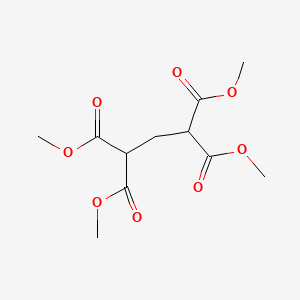
1,1,3,3-Tetramethyl propane-1,1,3,3-tetracarboxylate
Vue d'ensemble
Description
1,1,3,3-Tetramethyl propane-1,1,3,3-tetracarboxylate is an organic compound with the molecular formula C11H16O8. It is known for its unique structure, which includes four ester groups attached to a central propane backbone. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Mécanisme D'action
Target of Action
It is known that the compound undergoes electrochemical cyclization in the presence of salts of hydrogen halides .
Mode of Action
The compound interacts with its targets through a process known as electrochemical cyclization . This process involves the transformation of the compound in the presence of a catalyst carrier such as NaI .
Biochemical Pathways
The electrochemical cyclization of the compound results in the formation of tetramethyl cyclopropane-1,1,2,2-tetracarboxylate . This process is influenced by the presence of other salts such as NaBr and LiCl, which can lead to the formation of other compounds .
Result of Action
The result of the compound’s action is the formation of tetramethyl cyclopropane-1,1,2,2-tetracarboxylate with a yield of up to 98% . This indicates a high efficiency of the electrochemical cyclization process .
Action Environment
The action of 1,1,3,3-Propanetetracarboxylic acid, tetramethyl ester is influenced by environmental factors such as the presence of catalyst carriers and other salts . For instance, the presence of NaI facilitates the cyclization process, while the presence of NaBr and LiCl leads to the formation of other compounds .
Méthodes De Préparation
The synthesis of 1,1,3,3-Tetramethyl propane-1,1,3,3-tetracarboxylate typically involves esterification reactions. One common method is the reaction of 1,1,3,3-tetramethyl propane with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
1,1,3,3-Tetramethyl propane-1,1,3,3-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups. Common reagents used in these reactions include sodium borohydride for reductions and potassium permanganate for oxidations. .
Applications De Recherche Scientifique
1,1,3,3-Tetramethyl propane-1,1,3,3-tetracarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and as an additive in lubricants
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetramethyl propane-1,1,3,3-tetracarboxylate can be compared with similar compounds such as:
1,1,3,3-Tetramethoxypropane: This compound has methoxy groups instead of ester groups and is used in different chemical reactions.
1,1,3,3-Tetramethyldisiloxane: This compound contains silicon atoms and is used in silicon-based chemistry.
Tetramethyl cyclopropane-1,1,2,2-tetracarboxylate: This compound has a cyclopropane ring and is used in different synthetic applications
Each of these compounds has unique properties and applications, making this compound distinct in its versatility and utility in various fields.
Propriétés
IUPAC Name |
tetramethyl propane-1,1,3,3-tetracarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O8/c1-16-8(12)6(9(13)17-2)5-7(10(14)18-3)11(15)19-4/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYCWIYUCSOMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(C(=O)OC)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367432 | |
| Record name | 1,1,3,3-Propanetetracarboxylic acid, tetramethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28781-92-2 | |
| Record name | 1,1,3,3-Propanetetracarboxylic acid, tetramethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


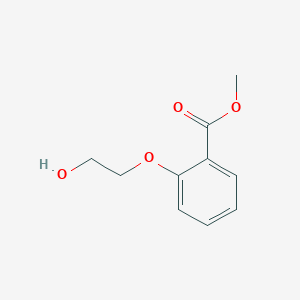
![2-(Cyclohexyldisulfanyl)Benzo[D]Thiazole](/img/structure/B3050713.png)

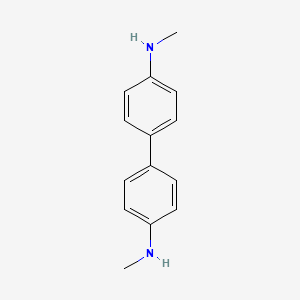
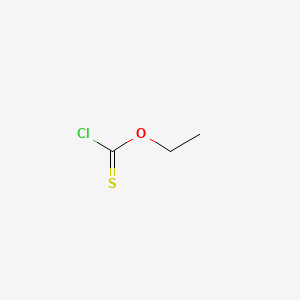
![(2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3050719.png)
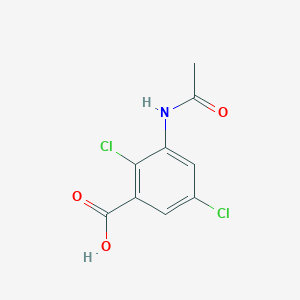
![Carbamic acid, [(2S)-2-hydroxy-2-phenylethyl]-, 1,1-dimethylethyl ester](/img/structure/B3050725.png)
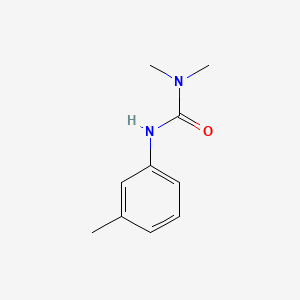
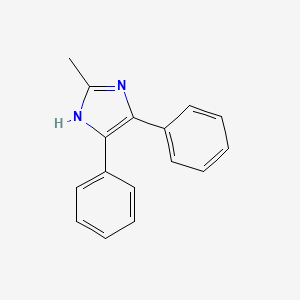
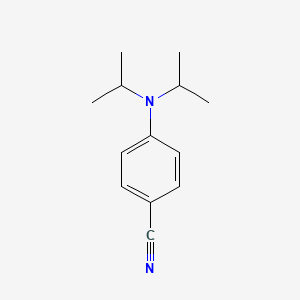
![N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide](/img/structure/B3050732.png)
